1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Catalog No.
S2863824
CAS No.
916075-96-2
M.F
C11H12N2O2
M. Wt
204.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-7-carboxylic acid, 2-(1-methyleth...

CAS Number

916075-96-2

Product Name

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

IUPAC Name

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

InChI

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

RKFFMBLKMOKZJA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O

Solubility

not available

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a compound belonging to the benzimidazole family, characterized by its unique structure that includes both a benzimidazole ring and a carboxylic acid functional group. The molecular formula for this compound is C10H12N2O2, with a molecular weight of approximately 192.22 g/mol. This compound is also known by several synonyms, including 2-isopropylbenzimidazole and 2-isopropyl-1H-benzimidazole.

The structure of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- features a benzimidazole ring fused to a carboxylic acid moiety, which contributes to its chemical reactivity and biological activity. The presence of the isopropyl group at the second position of the benzimidazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: Reaction with amines can yield amides, which may have different biological activities.
  • Nucleophilic Substitution: The benzimidazole nitrogen can act as a nucleophile in substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a substituted benzimidazole.

These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

The biological activity of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has been explored in various studies. Compounds in the benzimidazole class are known for their diverse pharmacological properties, including:

  • Antihypertensive Effects: Similar compounds have demonstrated effectiveness in lowering blood pressure by acting as angiotensin II antagonists .
  • Antimicrobial Activity: Benzimidazoles exhibit varying degrees of antibacterial and antifungal activities.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms.

Research indicates that modifications to the benzimidazole core can significantly influence these biological activities.

Several methods have been developed for synthesizing 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-:

  • Condensation Reactions: The synthesis often begins with the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
  • Cyclization: Following the initial step, cyclization reactions can occur to form the benzimidazole ring.
  • Functional Group Modifications: Subsequent steps may involve introducing the isopropyl group through alkylation reactions or other functional group transformations.

These synthetic pathways allow for the creation of various derivatives that may enhance desired properties.

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has potential applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for use as antihypertensive agents and other therapeutic applications.
  • Agriculture: Some benzimidazoles are utilized as fungicides due to their antimicrobial properties.
  • Material Science: The compound may find applications in developing polymers or materials with specific properties due to its structural characteristics.

Studies on interaction mechanisms involving 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- have shown that it can interact with various biological targets:

  • Receptor Binding: Research indicates that this compound may bind to specific receptors involved in cardiovascular regulation.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects.

Understanding these interactions is crucial for developing effective drugs based on this compound.

Several compounds share structural similarities with 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid255064-08-50.88Bromine substitution enhances reactivity
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid53484-18-70.86Methyl group may alter lipophilicity
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid53484-17-60.86Position of methyl affects biological activity
Methyl benzimidazole-5-carboxylate26663-77-40.85Ester form may exhibit different solubility properties
1H-Benzo[d]imidazole-5,6-dicarboxylic acid10351-75-40.81Dicarboxylic structure increases potential hydrogen bonding

The unique combination of an isopropyl group and a carboxylic acid functional group distinguishes this compound from its analogs, potentially leading to unique pharmacological effects and applications.

XLogP3

2.2

Dates

Modify: 2024-04-15

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